molecular formula C10H19N3 B1530239 butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1177360-97-2

butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B1530239
CAS No.: 1177360-97-2
M. Wt: 181.28 g/mol
InChI Key: NHRCYNYPLIIOEZ-UHFFFAOYSA-N
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Description

Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical building block featuring a 1,5-dimethyl-1H-pyrazole core functionalized with a butylaminomethyl group. This structure combines a privileged heterocyclic scaffold with a flexible alkylamine chain, making it a valuable intermediate for medicinal chemistry and drug discovery research. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms known for its versatile role in coordinating with biological targets and metal ions . Pyrazole derivatives are extensively explored across scientific and industrial fields due to their broad spectrum of pharmacological properties and presence in several FDA-approved drugs . The incorporation of an amine functional group enhances the molecule's potential for further derivatization and can improve interactions with enzymatic targets through hydrogen bonding and electrostatic forces . In research applications, this compound is designed for use as a synthetic precursor. It can be utilized to develop more complex molecules for probing biological pathways or creating novel ligands in coordination chemistry. The structural architecture suggests potential for developing probes targeting inflammatory pathways, given that pyrazole-chalcone-amine hybrids have demonstrated significant anti-inflammatory activity in vitro . Researchers can employ this amine in the synthesis of hybrid molecules, where the fusion of pharmacophores is a recognized strategy to enhance biological activity and improve pharmacokinetic profiles . This product is intended for use in a controlled laboratory setting by qualified researchers only. This compound is strictly for research purposes and is not classified as a drug, food additive, or cosmetic. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-4-5-6-11-7-10-8-12-13(3)9(10)2/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRCYNYPLIIOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(N(N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the broad range of biological activities associated with pyrazole derivatives.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, some pyrazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis.

Biological Activity

Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The compound is synthesized through various chemical reactions involving the pyrazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with butyl groups under controlled conditions to yield the desired amine derivative .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, derivatives of pyrazole have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
  • Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections .
  • Anti-inflammatory Effects : Pyrazole derivatives have been documented to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Anticancer Studies

Recent investigations into the anticancer properties of pyrazole derivatives reveal that several compounds, including this compound, can induce apoptosis in cancer cells. For example:

CompoundCell LineIC50 (μM)Mechanism
7dMDA-MB-2312.43Microtubule destabilization
10cHepG24.98Apoptosis induction via caspase activation

These findings indicate that the compound can act as a microtubule-destabilizing agent, leading to enhanced apoptosis in targeted cancer cells .

Antimicrobial Activity

In vitro studies have shown that certain pyrazole derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action may involve disruption of microbial cell membranes or inhibition of enzyme activity critical for microbial survival .

Case Studies

One notable case study involved the evaluation of a series of pyrazole derivatives in a high-throughput screening format. Compounds were assessed for their ability to inhibit cancer cell growth and induce apoptosis. Results indicated that specific structural modifications significantly enhanced biological activity.

Example Case Study

A study by Huang et al. explored N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives for anticancer potential. The most potent compound exhibited an IC50 value of 0.98 ± 0.06 μM against CDK2, highlighting the importance of structural optimization in enhancing efficacy .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to apoptosis or reduced inflammation.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has been investigated for its potential as a pharmacophore in drug design, especially for anti-inflammatory and anticancer properties. Pyrazole derivatives are known for their ability to modulate various biological pathways, making them suitable candidates for drug development.

Case Study: Anticancer Activity
Research has shown that certain pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have been reported to inhibit the growth of MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition .

Enzyme Inhibition
this compound is being studied for its role as an enzyme inhibitor. The mechanism involves binding to the active site of enzymes, thereby modulating their activity and influencing biochemical pathways critical for various physiological processes.

Case Study: Antibiotic Adjuvants
Recent studies have explored the use of pyrazole derivatives as antibiotic adjuvants. These compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains . The structural features of this compound make it a candidate for further optimization in this context.

Industrial Applications

Synthesis of Agrochemicals
In industrial chemistry, this compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows for the development of various formulations used in agriculture.

Comparison with Similar Compounds

Key Observations:

Aromatic Groups (e.g., methoxyphenyl, difluorophenyl): Enhance π-π stacking interactions and electronic effects, which may influence binding affinity in drug design .

Molecular Weight :

  • Butyl-substituted derivatives (~208–275 Da) fall within the typical range for small-molecule therapeutics, adhering to Lipinski’s Rule of Five .

Preparation Methods

General Synthetic Strategy

The common synthetic approach to butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves the nucleophilic substitution of a suitable pyrazolylmethyl halide or derivative with butylamine or its equivalent. The key steps include:

  • Formation of the pyrazolylmethyl intermediate: Starting from 1,5-dimethyl-1H-pyrazole, a methylene bridge is introduced at the 4-position, typically via a halomethylation reaction or formaldehyde condensation.
  • Amination with butylamine: The intermediate is then reacted with butylamine under basic or neutral conditions to substitute the halide or leaving group with the butylamino moiety.

This general pathway is supported by analogous preparation methods of related pyrazole amines reported in literature, where methylamine or tert-butylamine were used as nucleophiles for similar pyrazolylmethyl intermediates.

Detailed Reaction Conditions and Procedures

Preparation of Pyrazolylmethyl Intermediate

  • Starting material: 1,5-dimethyl-1H-pyrazole.
  • Reagent: Paraformaldehyde or formaldehyde for methylene bridge formation.
  • Conditions: Heating in ethanol or another suitable solvent at approximately 60–75°C for 2–10 hours.
  • Outcome: Formation of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole or equivalent halomethyl intermediate.

This step is analogous to the synthesis of [(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]methylamine, where paraformaldehyde and methylamine hydrochloride were reacted in ethanol under heat.

Amination with Butylamine

  • Reagents: Butylamine (primary amine) and a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents like methylene chloride or ethanol.
  • Temperature: Reflux or room temperature stirring for 12–24 hours.
  • Workup: Washing with aqueous sodium bicarbonate and acid solutions to remove impurities.
  • Purification: Chromatography (e.g., silica gel column) or recrystallization from appropriate solvents.

This step follows the pattern used for tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine synthesis, where tert-butylamine was reacted with the pyrazolylmethyl intermediate under reflux with base.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Reference
1 1,5-dimethyl-1H-pyrazole + paraformaldehyde Heat in EtOH, 60–75°C, 2–10 h 4-(halomethyl)-1,5-dimethyl-1H-pyrazole Not specified
2 Pyrazolylmethyl halide + butylamine + base Reflux or RT, 12–24 h, organic solvent This compound Not specified

Industrial and Scale-Up Considerations

  • Continuous flow reactors: For industrial synthesis, continuous flow techniques can improve reaction control, heat transfer, and yield.
  • Automated purification: Chromatography and recrystallization steps are optimized for scale.
  • Safety: Handling of amines and halogenated intermediates requires inert atmosphere and proper ventilation.

Analytical Data and Characterization

Although specific analytical data for this compound is sparse in the literature, analogous compounds have been characterized by:

  • NMR Spectroscopy: Proton signals corresponding to methyl groups on pyrazole rings (~2.2 ppm), methylene bridge (~3.9 ppm), and amine-linked alkyl protons.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular formula C11H21N3 (for tert-butyl analog) or C12H23N3 for butyl analog.
  • Melting Point: Typically in the range of 70–130°C depending on substitution.

Summary Table of Preparation Methods

Aspect Description
Starting Material 1,5-dimethyl-1H-pyrazole
Key Intermediate 4-(halomethyl)-1,5-dimethyl-1H-pyrazole
Amination Reagent Butylamine
Reaction Conditions Reflux or room temperature, base present, polar aprotic solvent
Purification Techniques Chromatography, recrystallization
Typical Reaction Time 12–24 hours
Yield Variable, often 30–70% depending on conditions
Characterization 1H NMR, HRMS, melting point

Q & A

Q. What are the key synthetic pathways for butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole-derived amines typically involves multi-step protocols. For example, pyrazole ring formation via condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds is common, followed by alkylation or reductive amination to introduce the butyl and methylamine moieties . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity. For instance, polar aprotic solvents enhance nucleophilic substitution efficiency, while elevated temperatures accelerate ring closure but may promote side reactions like over-alkylation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Pyrazole protons (δ 7.2–7.8 ppm) and methylene groups adjacent to the amine (δ 2.8–3.5 ppm) are diagnostic. The butyl chain shows characteristic triplet (CH2) and multiplet (CH3) signals .
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyrazole-amine derivatives across studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in test compounds. To address this:

  • Reproducibility Checks : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Purity Assessment : Use HPLC-UV/ELSD (>95% purity) and quantify trace impurities (e.g., residual solvents) via GC-MS .
  • Structural Confirmation : X-ray crystallography or 2D NMR (COSY, NOESY) ensures correct regiochemistry, as pyrazole substitution patterns drastically alter bioactivity .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize transition states for reactions like Buchwald-Hartwig amination or Suzuki coupling. Key parameters include HOMO/LUMO energies (reactivity indices) and Fukui functions for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., solvation shells in DMSO) to predict reaction pathways .
  • Docking Studies : For biological targets, AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450 isoforms) to anticipate metabolic stability .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the butyl chain (e.g., cyclopropyl or branched alkyls) to enhance lipophilicity (logP) or metabolic stability .
  • Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or imidazoles to retain hydrogen-bonding capacity while altering pharmacokinetics .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronic parameters (σ, π) with activity (e.g., IC50 values in kinase assays) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the environmental fate of this compound?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis studies (pH 4–9, 25–50°C) with LC-MS monitoring to identify breakdown products (e.g., pyrazole carboxylic acids) .
  • Biotic Degradation : Use soil microcosms or activated sludge systems to quantify biodegradation half-lives (t1/2) under OECD 301 guidelines .
  • Ecotoxicology : Test acute toxicity (e.g., Daphnia magna LC50) and bioaccumulation potential (BCF) via OECD 305 guidelines .

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values and Hill slopes .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to identify significant differences (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity + metabolic profiling) to identify key drivers of toxicity .

Safety & Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure .
  • Waste Disposal : Neutralize amine residues with dilute HCl before incineration or交由专业处理机构 .
  • Spill Management : Absorb with vermiculite, seal in containers, and label as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
Reactant of Route 2
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butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

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